Pyrimido[5,4-C]pyridazin-8(7H)-one is a heterocyclic compound characterized by its unique fused ring structure, which includes both pyrimidine and pyridazine moieties. This compound belongs to the class of pyridazines and has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. The molecular formula for pyrimido[5,4-C]pyridazin-8(7H)-one is , with a molecular weight of approximately 148.12 g/mol. It is identified by its CAS number 21147-71-7.
The synthesis of pyrimido[5,4-C]pyridazin-8(7H)-one typically involves cyclization reactions of suitable precursors. A common method includes the reaction of 3-amino-4,5,6-triphenylpyridazine with malonic acid in the presence of phosphoryl chloride. This method allows for the efficient formation of the desired compound under controlled conditions .
In industrial settings, large-scale synthesis may utilize automated reactors and continuous flow systems to enhance efficiency and yield. Optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for achieving high purity products .
The molecular structure of pyrimido[5,4-C]pyridazin-8(7H)-one features a fused ring system that combines elements from both pyrimidine and pyridazine structures. The InChI representation is InChI=1S/C6H4N4O/c11-6-5-4(7-3-8-6)1-2-9-10-5/h1-3H,(H,7,8,11)
, while its canonical SMILES notation is C1=CN=NC2=C1N=CNC2=O
.
Key structural data include:
Pyrimido[5,4-C]pyridazin-8(7H)-one can participate in various chemical reactions:
Common reagents involved in reactions with this compound include malonic acid and phosphoryl chloride. Nucleophiles such as piperazine may also be employed to generate derivatives with different functional groups .
The mechanism of action for pyrimido[5,4-C]pyridazin-8(7H)-one involves its interaction with biological targets through various pathways. While specific mechanisms are not extensively documented in literature, compounds with similar structures often exhibit biological activity by modulating enzyme functions or interacting with cellular receptors.
Pyrimido[5,4-C]pyridazin-8(7H)-one is generally a solid at room temperature. Its melting point is reported around 260–262 °C .
Chemical properties include:
Spectroscopic data such as infrared (IR) and nuclear magnetic resonance (NMR) spectra provide insights into functional groups and molecular interactions. For instance, the IR spectrum shows characteristic absorption bands corresponding to carbonyl groups and aromatic systems .
Pyrimido[5,4-C]pyridazin-8(7H)-one has several scientific applications:
The unique structural characteristics of pyrimido[5,4-C]pyridazin-8(7H)-one make it a valuable compound in both research and industrial applications, particularly in the fields of medicinal chemistry and organic synthesis .
The construction of the pyrimido[5,4-c]pyridazine core historically relied on cyclocondensation reactions exploiting ortho-disubstituted pyrimidine precursors. A pivotal approach involves Hofmann-type ring closure of pyridazine-4,5-dicarboxamides or β-enamino esters with guanidine/formamide [4]. This method provides direct access to the bicyclic scaffold but suffers from moderate yields (typically 50–75%) and limited functional group tolerance. Recent refinements leverage hypervalent iodine reagents for oxidative cyclizations. For instance, iodobenzene diacetate (IBD)-mediated cyclization of pyrimidinylhydrazones enables efficient triazolopyrimidine formation at room temperature in dichloromethane, achieving 57–81% yields depending on IBD stoichiometry and reaction duration [1]. These incipient products often undergo spontaneous Dimroth rearrangement to furnish stable pyrimidopyridazine derivatives. Key limitations include the need for anhydrous conditions and challenges in controlling rearrangement kinetics.
Table 1: Traditional Cyclization Methods for Pyrimidopyridazine Synthesis
Method | Conditions | Key Intermediate | Yield Range | Limitations |
---|---|---|---|---|
Hofmann Cyclization | Guanidine/formamide, reflux | Pyridazine dicarboxamide | 50–75% | High temps, moderate yields |
IBD Oxidative Cyclization | IBD (1.3 eq), CH₂Cl₂, 25°C, 6h | Pyrimidinylhydrazone | 57–81% | Anhydrous requirements |
Dimroth Rearrangement | Ethanol, catalytic HCl, 25°C | Triazolo[4,3-c]pyrimidine | 60–85% | Unpredictable kinetics |
Chemoselective annulation strategies exploit the differential reactivity of enamino diketones with bifunctional nucleophiles. A robust protocol involves condensations between 4-cyano-5,6-diphenylpyridazine-3(2H)-thione and amino-substituted carboxamides [9]. This route enables the assembly of complex polyheterocyclic systems like 3,4-diphenyl-8-oxo-5,6,7,8-tetrahydropyrimido[4′,5′:4,5]thieno[2,3-c]pyridazines through sequential nucleophilic attacks. The enamino carbonyl group selectively reacts with amine nucleophiles, while the thiocarbonyl moiety participates in cyclodehydration, achieving chemocontrol in multi-step syntheses. Critical parameters include solvent polarity (DMF optimal) and temperature gradients (stepwise 0°C to 80°C ramping), enabling 70–90% yields for thieno-fused derivatives. This approach demonstrates exceptional tolerance for aryl/alkyl substituents, though electron-withdrawing groups reduce cyclization rates.
Palladium-catalyzed carbonylation unlocks C8-functionalized pyrimidopyridazinones inaccessible via classical methods. A regioselective protocol employs Pd(OAc)₂/Xantphos systems under CO pressure (20–50 bar) to convert 6-chloro precursors to methyl esters [5]. Subsequent aminolysis with ammonia yields carboxamides, which undergo CDI-mediated cyclization to imidazopyridazinones. This cascade enables installation of heteroaryl groups at C8 via Suzuki-Miyaura coupling of halogenated intermediates, achieving >85% regioselectivity for C-C bond formation. Key advantages include compatibility with boronic acids containing sensitive functional groups (e.g., unprotected alcohols, secondary amines) and avoidance of positional isomers. Limitations involve catalyst deactivation by sulfur-containing substrates and high-pressure equipment requirements. Recent efforts focus on photoredox-assisted carbonylations using tertiary amines (quinuclidine/DIPEA) as electron-transfer mediators, enabling radical-based acylations under milder conditions [5].
Continuous flow reactors address scalability challenges in pyrimidopyridazinone manufacturing. Corning® Advanced-Flow™ Reactors (AFR) with patented HEART geometry achieve 1000x better heat transfer and 100x improved mass transfer versus batch reactors [3] [7]. Key implementations include:
Syrris Asia Flow Chemistry Systems demonstrate additional advantages: automated reagent injection for stoichiometry optimization, in-line FTIR monitoring of Dimroth rearrangements, and residence time control (2–30 min) via adjustable tubing lengths [10]. Pilot-scale trials show 3–5x productivity increases for pyrimido[4,5-d]pyridazines compared to batch processes, with >95% purity after continuous crystallization.
Table 2: Flow Reactor Advantages for Pyrimidopyridazinone Synthesis
Parameter | Batch Reactor | Flow Reactor (AFR) | Improvement Factor |
---|---|---|---|
Heat Transfer | Limited jacket surface | Microchannel geometry | 1000x |
Reaction Volume | 50–1000 L | <100 mL (per module) | 1000x reduction |
Scale-up Duration | 6–18 months | <8 weeks | >3x faster |
Exotherm Control | Gradual cooling | Instantaneous heat exchange | Eliminates runaways |
Demethylation of C6/C8 methoxy-substituted pyrimidopyridazines remains problematic due to competing dealkylation or ring-opening. Boron tribromide (BBr₃) in dichloromethane at -20°C achieves selective O-demethylation of guaiacol-like moieties (e.g., 4-(2-hydroxyethyl)-2-methoxyphenol derivatives) but requires pre-protection of aliphatic alcohols as acetates to prevent bromination [8]. Typical yields are 75–85%, though overexposure leads to debenzylation in N-alkylated analogs. Alternative strategies include:
Protecting group selection critically influences demethylation success. tert-Butyldimethylsilyl (TBS) ethers withstand BBr₃ conditions but are incompatible with fluoride-sensitive functional groups. Acetals offer orthogonality for aldehyde protection during aryl demethylation but require acidic workup. Recent advances focus on catalytic hydrogenolysis using Pd(OH)₂/C with ethylenediamine as poison to suppress over-reduction, achieving 90% catechol yields from veratrole analogs without affecting pyridazinone rings [8].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: